molecular formula C12H17NO2 B8306023 1-[4-(4-Aminobutoxy)phenyl]ethanone

1-[4-(4-Aminobutoxy)phenyl]ethanone

Cat. No. B8306023
M. Wt: 207.27 g/mol
InChI Key: GUMNUGRWNACUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05877196

Procedure details

A suspension of 13.5 g of 2-[4-(4-acetyl-phenoxy)butyl]-1H-isoindole-1,3(2H)-dione in 500 ml of ethanol is treated with 1.4 ml of anhydrous hydrazine, and the mixture stirred at reflux for 9 hours. After cooling to room temperature, the precipitate is collected. Concentration of the filtrate gives the crude title compound, which is used directly for further synthesis.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:25]=[CH:24][C:7]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:6][CH:5]=1)(=[O:3])[CH3:2].NN>C(O)C>[NH2:13][CH2:12][CH2:11][CH2:10][CH2:9][O:8][C:7]1[CH:6]=[CH:5][C:4]([C:1](=[O:3])[CH3:2])=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(OCCCCN2C(C3=CC=CC=C3C2=O)=O)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
the precipitate is collected

Outcomes

Product
Name
Type
product
Smiles
NCCCCOC1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.